2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.34 g/mol . This compound is often used in organic synthesis as a reagent and intermediate, playing a crucial role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination reactions: It can participate in elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed to yield tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Elimination reactions: Alkenes are the major products.
Hydrolysis: Tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid are formed.
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As a reagent and intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds.
Material science: As a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the substitution process. The compound can also undergo elimination reactions, where the sulfonate group is eliminated to form an alkene .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Tetrahydrofuran-2-ylmethyl methanesulfonate
Uniqueness
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and medicinal chemistry, where the tetrahydrofuran moiety can influence the biological activity of the resulting compounds .
Properties
Molecular Formula |
C13H18O4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(oxolan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h4-7,12H,2-3,8-10H2,1H3 |
InChI Key |
VUQWWGUPJYDAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.